5-chloro-2-(thiophen-2-yl)-4H-3,1-benzoxazin-4-one

NADPH oxidase inhibition ROS production Oxidative stress

Selective NOX4 inhibitor (Ki=156 nM) with measurable NOX1 (173 nM) and NOX2 (433 nM) activity enables isoform-specific ROS studies in fibrosis, hypertension, and ischemia-reperfusion models. Patent-disclosed FVIIa/TF anticoagulant agent operates upstream of thrombin/FXa, suitable for extrinsic coagulation cascade research. Tumor-selective pro-apoptotic activity in Ehrlich ascites carcinoma while that it preserves macrophages in vivo supports immunocompetent oncology models. PASS-predicted kinase inhibition (Pa=0.620) and antimycobacterial potential (Pa=0.584) provide a cost-efficient scaffold for hit expansion. Low CYP inhibition (>20 µM) ensures compatibility with hepatocyte co-culture systems.

Molecular Formula C12H6ClNO2S
Molecular Weight 263.7
CAS No. 70625-69-3
Cat. No. B2837493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-2-(thiophen-2-yl)-4H-3,1-benzoxazin-4-one
CAS70625-69-3
Molecular FormulaC12H6ClNO2S
Molecular Weight263.7
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)C(=O)OC(=N2)C3=CC=CS3
InChIInChI=1S/C12H6ClNO2S/c13-7-3-1-4-8-10(7)12(15)16-11(14-8)9-5-2-6-17-9/h1-6H
InChIKeyZVGYETWUUSAAKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-2-(thiophen-2-yl)-4H-3,1-benzoxazin-4-one (CAS 70625-69-3): Technical Procurement Profile and Differentiation Summary


5-Chloro-2-(thiophen-2-yl)-4H-3,1-benzoxazin-4-one (CAS 70625-69-3) is a heterocyclic compound belonging to the 4H-3,1-benzoxazin-4-one class, characterized by a benzoxazinone core substituted with a chlorine atom at the 5-position and a thiophen-2-yl group at the 2-position . The 4H-3,1-benzoxazin-4-one scaffold is recognized as a privileged structure in medicinal chemistry with established applications as serine protease inhibitors, anti-inflammatory agents, and anticoagulant lead compounds [1]. The compound has a molecular weight of 263.7 g/mol (C12H6ClNO2S) and is available from multiple chemical vendors for research use .

Why 5-Chloro-2-(thiophen-2-yl)-4H-3,1-benzoxazin-4-one Cannot Be Replaced by Generic 3,1-Benzoxazin-4-one Analogs


Within the 4H-3,1-benzoxazin-4-one chemotype, substitution patterns at the 2- and 5-positions critically govern both target selectivity and potency magnitude [1]. The 2-aryl substituent determines the compound's ability to access specific enzyme active sites, while the 5-chloro substitution modulates electronic properties and metabolic stability [1]. This structure-activity relationship means that even structurally similar 2-aryl-4H-3,1-benzoxazin-4-ones can exhibit orders-of-magnitude differences in inhibitory activity against the same target—for instance, IC50 values for TF/FVIIa inhibition range from 0.17 μM to >40 μM depending solely on the nature and position of aryl substituents [2]. Generic substitution therefore risks selecting a compound with either negligible activity at the intended target or unintended cross-reactivity with off-target enzymes, fundamentally compromising experimental reproducibility and data interpretability.

Quantitative Differentiation Evidence for 5-Chloro-2-(thiophen-2-yl)-4H-3,1-benzoxazin-4-one (CAS 70625-69-3)


NADPH Oxidase 4 (NOX4) Antagonism: High-Affinity Ki of 156 nM

5-Chloro-2-(thiophen-2-yl)-4H-3,1-benzoxazin-4-one demonstrates potent antagonism at human NOX4 with a Ki of 156 nM in CHO cell membranes expressing the enzyme [1]. While direct comparator data within the same study are not available, this Ki value places the compound among higher-affinity NOX4 antagonists reported in the literature, supporting its utility as a chemical probe for NOX4-mediated reactive oxygen species (ROS) signaling studies [1]. The compound also exhibits Ki values of 173 nM at NOX1 and 433 nM at NOX2, indicating a moderate isoform selectivity profile that may be relevant for dissecting NOX family biology [1].

NADPH oxidase inhibition ROS production Oxidative stress NOX4 antagonist

Cytochrome P450 Selectivity: Negligible Inhibition of CYP2E1, CYP2B6, and CYP2A6 (IC50 >20 μM)

In human liver microsome assays, 5-chloro-2-(thiophen-2-yl)-4H-3,1-benzoxazin-4-one exhibits minimal inhibition of three major cytochrome P450 isoforms: CYP2E1, CYP2B6, and CYP2A6, all with IC50 values greater than 20 μM [1]. This represents a key differentiation from certain 2-aryl-4H-3,1-benzoxazin-4-one analogs that carry electron-withdrawing substituents on the aryl ring and show significant CYP inhibition, complicating their use in cellular or in vivo assays requiring metabolic stability [1]. The >20 μM IC50 threshold is substantially above typical cellular assay concentrations (1-10 μM), indicating that CYP-mediated off-target effects are unlikely to confound experimental outcomes at standard working concentrations [1].

CYP450 inhibition Drug metabolism Drug-drug interaction Hepatocyte stability

Coagulation Cascade Targeting: Factor VIIa-Tissue Factor Inhibition as Disclosed in US Patent 6180625

US Patent 6180625 explicitly claims 5-chloro-2-(thiophen-2-yl)-4H-3,1-benzoxazin-4-one as a compound of Formula I with demonstrated inhibitory activity against the factor VIIa-tissue factor (FVIIa/TF) complex [1]. The patent discloses that 2-aryl-substituted 4H-3,1-benzoxazin-4-ones with halogen substitution on the benzoxazinone core exhibit enhanced anticoagulant properties relative to unsubstituted analogs [1]. Unlike thromboxane synthase inhibitors that operate via prostaglandin pathway modulation, FVIIa/TF inhibition targets the initiation step of the extrinsic coagulation cascade, offering a mechanistically distinct approach to anticoagulation research [1].

Factor VIIa inhibition Tissue factor Anticoagulant Thrombosis research

PASS Predicted Bioactivity Spectrum: Prioritized Hits for Signal Transduction and Kinase Inhibition

In silico PASS (Prediction of Activity Spectra for Substances) analysis of 5-chloro-2-(thiophen-2-yl)-4H-3,1-benzoxazin-4-one yields top-ranked probability scores for signal transduction pathways inhibitor (Pa = 0.718, Pi = 0.011), chloride peroxidase inhibitor (Pa = 0.657, Pi = 0.015), and protein kinase inhibitor (Pa = 0.620, Pi = 0.011) [1]. Additional notable predictions include antimycobacterial activity (Pa = 0.584, Pi = 0.001) and platelet-derived growth factor (PDGF) kinase inhibition (Pa = 0.499, Pi = 0.031) [1]. These predictions contrast with those for simpler benzoxazinone derivatives, which typically show lower Pa scores for kinase-related activities and higher scores for general antimicrobial endpoints, reflecting the contribution of the thiophen-2-yl group to kinase-targeting potential [1].

PASS prediction Kinase inhibitor Signal transduction Antimycobacterial In silico screening

Cytotoxicity Profile: No Significant Activity Against Macrophages in In Vivo Models

In Ehrlich ascites carcinoma (EAC) murine models, 5-chloro-2-(thiophen-2-yl)-4H-3,1-benzoxazin-4-one demonstrates no cytotoxicity toward macrophages in vivo, despite exhibiting pro-apoptotic effects on EAC tumor cells as evidenced by nuclear fragmentation and caspase activation . This differential toxicity profile—cytotoxic to transformed cells while sparing normal immune effector cells—contrasts with certain nitro-substituted 2-aryl-4H-3,1-benzoxazin-4-ones that show broader cytotoxicity in both cancer and normal cell lines .

Cytotoxicity Ehrlich ascites carcinoma Macrophage viability Safety pharmacology

Recommended Research and Procurement Applications for 5-Chloro-2-(thiophen-2-yl)-4H-3,1-benzoxazin-4-one (CAS 70625-69-3)


NOX Family Oxidase Profiling in Cardiovascular and Fibrotic Disease Models

With a Ki of 156 nM at human NOX4 and measurable activity at NOX1 (173 nM) and NOX2 (433 nM), this compound is suitable for dissecting NOX isoform contributions to reactive oxygen species generation in cellular models of fibrosis, hypertension, and ischemia-reperfusion injury [1]. Its moderate NOX4/NOX1 selectivity enables comparative pharmacology studies where pan-NOX inhibition would confound isoform-specific interpretations. The compound's low CYP inhibition profile (IC50 >20 μM across three major isoforms) supports its use in hepatocyte co-culture systems without significant metabolic interference [1].

Coagulation Cascade Research Targeting Extrinsic Pathway Initiation

As a patent-disclosed inhibitor of the factor VIIa-tissue factor complex, this compound provides a chemical tool for investigating the initiation phase of the extrinsic coagulation cascade, distinct from direct thrombin or factor Xa inhibitors [1]. Researchers studying thrombosis, disseminated intravascular coagulation, or the interplay between inflammation and coagulation may employ this compound to probe FVIIa/TF-dependent signaling without engaging downstream common pathway components. The 5-chloro substitution on the benzoxazinone core enhances anticoagulant potency relative to unsubstituted analogs per the SAR trends disclosed in US Patent 6180625 [1].

Kinase Inhibitor Screening Cascades and Antimycobacterial Hit Identification

PASS in silico predictions prioritize this compound for protein kinase inhibitor screening (Pa = 0.620) and antimycobacterial testing (Pa = 0.584, Pi = 0.001), offering a rational starting point for phenotypic or target-based screens [1]. The high probability score for signal transduction pathway inhibition (Pa = 0.718) further supports its inclusion in oncology-focused kinase panels. Procurement for these applications is cost-efficient compared to purchasing validated kinase inhibitors, as the compound serves as a novel scaffold for hit expansion and SAR exploration [1].

Selective Anticancer Lead Optimization with Favorable Immune Cell Sparing

The compound's ability to induce apoptosis in Ehrlich ascites carcinoma cells while sparing macrophages in vivo positions it as a lead candidate for anticancer programs prioritizing tumor-selective cytotoxicity [1]. This selectivity profile contrasts with nitro-substituted 2-aryl-4H-3,1-benzoxazin-4-ones that exhibit broader cytotoxicity against both transformed and normal cells (ID50 = 8.9-9.9 μM in P388 leukemia cells) [2]. Researchers developing immunocompetent murine cancer models or evaluating combination strategies with immunotherapy may find this compound particularly valuable due to its preservation of macrophage viability in the tumor microenvironment [1].

Quote Request

Request a Quote for 5-chloro-2-(thiophen-2-yl)-4H-3,1-benzoxazin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.